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Mechanisms of Action

Octyl gallate inhibits the ATP-induced increase in intracellular calcium concentration ([Ca²⁺]i) through a

multi-targeted mechanism [1]:

Inhibition of P2X Receptors: Blocks ATP-gated cation channels, reducing calcium influx from the

extracellular space.
Inhibition of P2Y Receptors: Impairs the release of calcium from intracellular stores, likely by

affecting the phospholipase C (PLC) signaling pathway.
Inhibition of Voltage-Gated Ca²⁺ Channels (VGCCs): Reduces the secondary activation of L-type

calcium channels that occurs downstream of P2X receptor-induced membrane depolarization.

This combined action on both receptor-mediated and voltage-gated calcium channels allows octyl gallate to

effectively suppress calcium signaling [1].

Quantitative Experimental Data

Table 1: Inhibitory Effect of Octyl Gallate on ATP-Induced [Ca²⁺]i Increase in PC12 Cells [1]
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Octyl Gallate
Concentration

Inhibition of ATP-induced Response (% of
Control)

Number of Observations
(n)

100 nM 109.0 ± 7.4% (Not Significant) n=35

300 nM 84.8 ± 2.7% n=26

1 µM 74.8 ± 3.1% n=30

3 µM 56.9 ± 4.0% n=39

10 µM 20.5 ± 4.0% n=21

20 µM 14.7 ± 3.1% n=15

> The calculated half-maximal inhibitory concentration (IC₅₀) for octyl gallate in this model was 2.84 µM

[1].

Table 2: Key Supporting Experimental Evidence [1]

Experimental Condition /
Agent Tested

Key Finding Interpretation

ATP (100 µM) Induced a transient [Ca²⁺]i
increase.

Validated the baseline model for
purinergic receptor stimulation.

Ca²⁺-free extracellular
solution

Octyl gallate (3 µM) still
inhibited the ATP-induced

response.

Confirms that octyl gallate inhibits Ca²⁺
release from intracellular stores (e.g.,

via P2Y receptors).

Thapsigargin (1 µM)
(depletes intracellular Ca²⁺
stores)

Octyl gallate (3 µM) still

inhibited the ATP-induced
response.

Suggests an additional inhibitory effect

on Ca²⁺ influx from the extracellular
space.

Nimodipine (1 µM) (L-type
VGCC blocker)

Inhibited the ATP response;
effect was enhanced by

adding octyl gallate.

Octyl gallate inhibits VGCCs
independently and additively with

nimodipine.
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Experimental Condition /
Agent Tested

Key Finding Interpretation

High KCl (50 mM)
(depolarization, activates
VGCCs)

Octyl gallate significantly

inhibited the [Ca²⁺]i
increase.

Provides direct evidence that octyl

gallate blocks voltage-gated Ca²⁺
channels.

Protein Kinase Inhibitors
(Staurosporin, GF109203X,

Genistein)

Did not affect octyl gallate's
inhibitory action.

The mechanism is independent of
protein kinase C or tyrosine kinase
pathways.

Whole-cell Patch Clamping Octyl gallate markedly

inhibited ATP-induced
currents.

Provides electrophysiological evidence

for direct inhibition of ion channel
function.

Detailed Experimental Protocols

The core findings are based on the following established methodologies [1]:

Cell Culture

Cell Line: PC12 rat pheochromocytoma cells.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-

inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS).
Environment: Cells were maintained at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂.

Digital Ca²⁺ Imaging

Dye Loading: Cells were loaded with 12 µM fura-2 AM in HEPES-buffered Hanks' solution (HEPES-

HBSS) containing 0.5% bovine serum albumin for 45 minutes at 37°C.
Measurement: Loaded cells were washed and placed in a perfusion chamber. [Ca²⁺]i was measured

by alternately exciting the dye at 340 nm and 380 nm, and collecting emission data at 510 nm using a
cooled charge-coupled device (CCD) camera.

Stimuli & Pharmacology: Cells were stimulated with ATP (100 µM) for 90 seconds. For inhibitor
studies, cells were pre-treated with octyl gallate or other drugs for 10 minutes prior to ATP
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application. Ca²⁺-free conditions were achieved by superfusing with nominally Ca²⁺-free HEPES-

HBSS.

Whole-Cell Patch Clamp Electrophysiology

Setup: Currents were recorded at a holding potential of -70 mV using an Axopatch 1D amplifier.
Solutions:

External: 140 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM
glucose (pH adjusted to 7.3 with NaOH).

Pipette: 140 mM CsCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted
to 7.3 with CsOH).

Drug Application: Drugs were dissolved in the external solution and delivered via a microcapillary
tube system placed close to the recorded cell.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathways and experimental approach for studying octyl gallate's

effects.
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Octyl Gallate Inhibition of ATP-induced Ca2+ Signaling

ATP-Induced Calcium Signaling
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Summary of octyl gallate's multi-target inhibition of ATP-induced Ca²⁺ signaling, with supporting

experimental evidence.

Conclusion and Research Implications

Octyl gallate is a potent inhibitor of ATP-induced calcium signaling in PC12 cells, acting via a unique,

kinase-independent mechanism that targets both purinergic receptors and voltage-gated channels [1]. Its

ability to modulate this key signaling pathway suggests potential for therapeutic applications in neurological

disorders where purinergic signaling and calcium dyshomeostasis play a role.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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